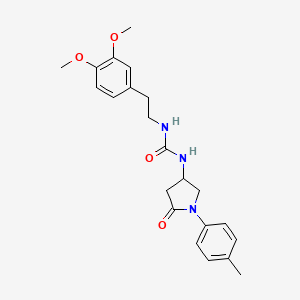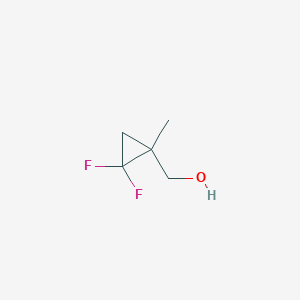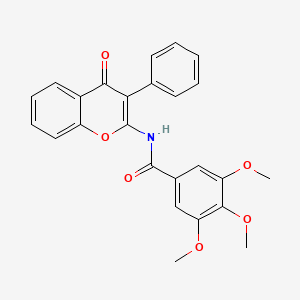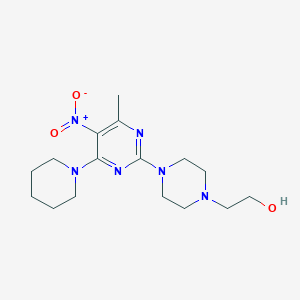
1-(3,4-Dimethoxyphenethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of urea derivatives involves strategic chemical reactions aiming at combining different functional groups to achieve the desired molecular structure. For instance, diaryl ureas are synthesized through computer-aided design, targeting antiproliferative activity against cancer cell lines. Such compounds are evaluated for their efficacy in vitro, demonstrating significant effects on selective cancer cell lines (Jian Feng et al., 2020).
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial in determining their biological activity and interaction with biological targets. Computational approaches, such as first-principles studies, are employed to assess key electronic and optical properties, providing insights into their potential applications in nonlinear optics and optoelectronic device fabrications (M. Shkir et al., 2018).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, contributing to their versatile chemical properties. For example, photooxygenation reactions lead to the synthesis of highly functionalized ureas, showcasing the reactivity of these compounds under specific conditions (I. Erden et al., 2008).
Physical Properties Analysis
The physical properties of urea derivatives, such as crystal structure and solubility, are essential for their practical applications. X-ray crystallography provides detailed information about the molecular and crystal structures, facilitating the understanding of their physical characteristics and how these may influence their biological activities (N. Sharma et al., 2015).
Chemical Properties Analysis
The chemical properties of "1-(3,4-Dimethoxyphenethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea" and related compounds, such as reactivity, stability, and interaction with other molecules, play a crucial role in their potential as therapeutic agents. These properties are often investigated through various chemical reactions and computational studies to predict the compound's behavior in biological systems (P. V. G. Reddy et al., 2003).
科学的研究の応用
Electron Transfer Across Hydrogen Bonds
Research into the electron transfer capabilities across hydrogen bonds in compounds similar to 1-(3,4-Dimethoxyphenethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has been explored. For example, studies on ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes, which feature a self-complementary quadruply hydrogen-bonding motif, provide insights into the electron transfer mechanisms that might be relevant to understanding the properties and applications of the mentioned compound in scientific research (Pichlmaier, Winter, Zabel, & Záliš, 2009).
Antiproliferative Effects in Cancer Research
The synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have shown significant antiproliferative effects against various cancer cell lines. This suggests that compounds structurally related to 1-(3,4-Dimethoxyphenethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea could have potential applications in the development of new anticancer agents (Jian Feng et al., 2020).
Bioelectrochemical Conversion
The bioelectrochemical conversion of urea to nitrogen using aminated carbon electrodes highlights a potential application in environmental sciences, where compounds with urea functionalities, similar to the one , could play a role in the electrooxidation processes for waste treatment or energy conversion applications (Watanabe et al., 2009).
Corrosion Inhibition
Research into the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in acidic solutions could indicate the utility of similar urea compounds in protecting metals from corrosion. This application is particularly relevant in industries where metal preservation is critical (Mistry, Patel, Mayank J. Patel, & Jauhari, 2011).
Molecular Electronics and Nonlinear Optics
The study of electronic, optical, and nonlinear optical properties of chalcone derivatives, including those with urea functionalities, has shown that these compounds have potential applications in molecular electronics and optoelectronic device fabrication due to their significant electrooptic properties (Shkir et al., 2018).
特性
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-15-4-7-18(8-5-15)25-14-17(13-21(25)26)24-22(27)23-11-10-16-6-9-19(28-2)20(12-16)29-3/h4-9,12,17H,10-11,13-14H2,1-3H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUMCVNCTNAZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2484563.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenoxypropanamide](/img/structure/B2484564.png)
![(3-Bromophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2484565.png)
![(2E)-3-[(2-ethylphenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2484567.png)






![Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride](/img/structure/B2484576.png)
![Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate](/img/structure/B2484579.png)